4-Fluoro-3-propylbenzoic acid 4-Fluoro-3-propylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 445018-80-4
VCID: VC2231132
InChI: InChI=1S/C10H11FO2/c1-2-3-7-6-8(10(12)13)4-5-9(7)11/h4-6H,2-3H2,1H3,(H,12,13)
SMILES: CCCC1=C(C=CC(=C1)C(=O)O)F
Molecular Formula: C10H11FO2
Molecular Weight: 182.19 g/mol

4-Fluoro-3-propylbenzoic acid

CAS No.: 445018-80-4

Cat. No.: VC2231132

Molecular Formula: C10H11FO2

Molecular Weight: 182.19 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-3-propylbenzoic acid - 445018-80-4

Specification

CAS No. 445018-80-4
Molecular Formula C10H11FO2
Molecular Weight 182.19 g/mol
IUPAC Name 4-fluoro-3-propylbenzoic acid
Standard InChI InChI=1S/C10H11FO2/c1-2-3-7-6-8(10(12)13)4-5-9(7)11/h4-6H,2-3H2,1H3,(H,12,13)
Standard InChI Key CWGCZLDQVNFBMO-UHFFFAOYSA-N
SMILES CCCC1=C(C=CC(=C1)C(=O)O)F
Canonical SMILES CCCC1=C(C=CC(=C1)C(=O)O)F

Introduction

Chemical Identity and Basic Information

4-Fluoro-3-propylbenzoic acid is an organic compound with significant potential in pharmaceutical synthesis and organic chemistry. This benzoic acid derivative combines the reactivity of the carboxylic acid group with the unique electronic properties contributed by the fluorine atom and the hydrophobicity of the propyl chain.

Identification Parameters

The compound is uniquely identified by several standardized parameters in chemical databases and research literature:

ParameterValue
Chemical Name4-Fluoro-3-propylbenzoic acid
Molecular FormulaC10H11FO2
CAS Registry Number445018-80-4
MFCD NumberMFCD20656770
Molecular Weight182 Da
IUPAC Name4-fluoro-3-propylbenzoic acid
InChI KeyCWGCZLDQVNFBMO-UHFFFAOYSA-N
InChIInChI=1S/C10H11FO2/c1-2-3-7-6-8(10(12)13)4-5-9(7)11/h4-6H,2-3H2,1H3,(H,12,13)

These identification parameters are essential for precise chemical identification in regulatory, research, and commercial contexts .

Physicochemical Properties

The physicochemical profile of 4-Fluoro-3-propylbenzoic acid reveals important insights about its behavior in various chemical environments, potential reactivity, and possible applications.

Physical Properties

The physical properties of this compound indicate its general behavior and handling characteristics:

PropertyValueSignificance
Physical StateWhite solid/powderStandard condition at room temperature
Boiling Point292.5±28.0 °C at 760 mmHgIndicates thermal stability
Flash Point130.7±24.0 °CSafety parameter for handling
Density1.2±0.1 g/cm³Relative mass concentration
Exact Mass182.074310Mass spectrometry reference
Refractive Index1.521Optical property
Vapor Pressure0.0±0.6 mmHg at 25°CLow volatility at room temperature

These physical parameters help determine appropriate handling procedures and potential applications in various synthetic pathways .

Molecular Properties

The molecular properties of 4-Fluoro-3-propylbenzoic acid provide insights into its behavior in biological systems and chemical reactions:

PropertyValueSignificance
LogP3.18-3.59Indicates moderate lipophilicity
Polar Surface Area (PSA)37 ŲMeasure of molecular polarity
Heavy Atoms Count13Total non-hydrogen atoms
Rotatable Bond Count3Measure of conformational flexibility
Number of Rings1Structural rigidity parameter
Carbon Bond Saturation (Fsp3)0.3Ratio of sp³ hybridized carbons
Hydrogen Bond Acceptors2Potential for intermolecular interactions
Hydrogen Bond Donors1Potential for intermolecular interactions

These molecular descriptors are crucial in medicinal chemistry and drug discovery assessments, as they influence how the molecule interacts with biological targets .

Structural Characteristics and Chemical Reactivity

Core Structure Analysis

4-Fluoro-3-propylbenzoic acid features a benzoic acid scaffold with two key functional groups positioned on the aromatic ring. The carboxylic acid group provides acidity and potential for derivatization, while the fluorine atom introduces unique electronic effects and the propyl chain contributes hydrophobicity.

The fluorine atom at the para-position relative to the carboxylic acid creates an electron-withdrawing effect through both inductive and resonance mechanisms. This electronic distribution affects the acidity of the carboxylic acid group and the reactivity of the aromatic ring toward electrophilic and nucleophilic substitutions.

Reactive Sites

The molecule presents several potential reactive sites:

  • The carboxylic acid group can undergo esterification, amidation, reduction, and decarboxylation reactions.

  • The aromatic ring may participate in electrophilic aromatic substitution reactions, though the electron-withdrawing effects of the fluorine atom will direct these reactions.

  • The propyl chain could undergo oxidation under specific conditions.

  • The carbon-fluorine bond, while generally stable, can be reactive under certain conditions for nucleophilic aromatic substitution.

These reactive sites make 4-Fluoro-3-propylbenzoic acid a versatile building block in chemical synthesis .

SupplierLead TimeShips FromPurityPack SizePrice (USD)
BLD Pharmatech GmbH7 daysGermany95%250 mg$14
Key Organics Limited (BIONET)10 daysUnited Kingdom95%250 mg$153
Key Organics Limited (BIONET)10 daysUnited Kingdom95%1 g$367
AA Blocks CN12 daysChina95%250 mg$54

This significant price variation among suppliers may reflect differences in synthetic methods, purification processes, or market positioning. The standard purity of 95% suggests established production processes across multiple manufacturers .

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